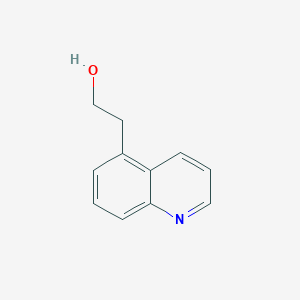

2-(Quinolin-5-YL)ethanol

Overview

Description

“2-(Quinolin-5-YL)ethanol” is an organic molecule with a quinoline ring attached to a hydroxyl group through an ethyl linkage . It is a clear, colorless, mobile liquid with a characteristic odor and a burning taste .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H11NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical and Chemical Properties Analysis

“this compound” is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . The average mass is 173.211 Da, and the monoisotopic mass is 173.084061 Da .Scientific Research Applications

Selective Fluorescent Sensors

Researchers have developed fluorescent sensors based on quinoline platforms for distinguishing specific metal ions. For example, a sensor utilizing a quinoline derivative displayed high selectivity and sensitive fluorescence enhancement to Cd(2+) in ethanol, capable of distinguishing Cd(2+) from Zn(2+) through different sensing mechanisms (Zhou et al., 2012). Another study synthesized a quinolin-8-ol derivative for ratiometric fluorescent detection of Hg(2+) ions in aqueous ethanol, showcasing high selectivity (Han et al., 2009).

Clean Synthesis in Water

An environmentally friendly method was established for the clean preparation of various quinolin-2-yl substituted ureas in water under mild conditions. This method highlights the practicality of using water as a solvent for the synthesis of quinoline derivatives, promoting sustainability in chemical processes (Xie et al., 2019).

Biofuel Research

Quinoline derivatives have been implicated in biofuel research, particularly in the study of isobutanol response in Escherichia coli. This research identified key regulatory networks and responses to isobutanol, which is a potential biofuel, highlighting the role of quinoline derivatives in understanding biofuel tolerance mechanisms (Brynildsen & Liao, 2009).

Synthesis of Quinoline Derivatives

Research has demonstrated efficient methods for synthesizing quinoline derivatives, such as 2-(3-arylbenzo[f]quinolin-2-yl)ethanol, via unusual reactions. These synthetic methodologies offer new pathways for creating complex organic molecules, useful in various applications from pharmaceuticals to materials science (Wang et al., 2011).

Living Cell Imaging

Quinoline derivatives have been applied in developing chemosensors for biological applications, such as monitoring Zn2+ concentrations in living cells. These sensors enable the detection and quantification of essential metal ions within biological systems, contributing to our understanding of cellular processes and metal ion homeostasis (Park et al., 2015).

Safety and Hazards

Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Quinoline and its derivatives have lately attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the future directions of “2-(Quinolin-5-YL)ethanol” could be in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of targets due to their diverse applications in medicinal and synthetic organic chemistry . They have been used in the development of new drugs and have shown significant results through different mechanisms .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad range of biological activities, affecting various biochemical pathways . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .

Pharmacokinetics

One study reported that a quinoline derivative had about 100% human oral absorption and satisfied lipinski’s rule of five . The log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood-brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

Quinoline derivatives have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

It is known that the synthesis of quinoline derivatives has been achieved through various methods, including green reaction protocols, which could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Quinoline and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been found to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that 2-(Quinolin-5-YL)ethanol may also have significant effects on cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-quinolin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFSLXUSMNTOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626308 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475215-27-1 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

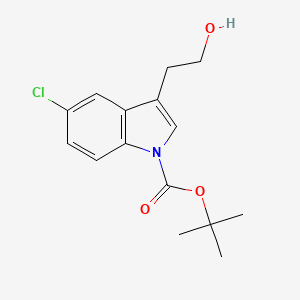

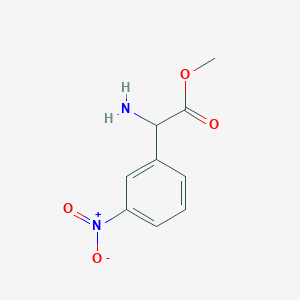

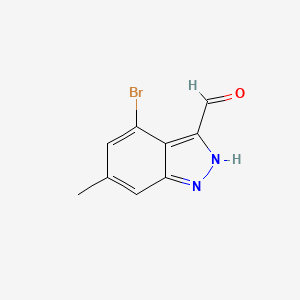

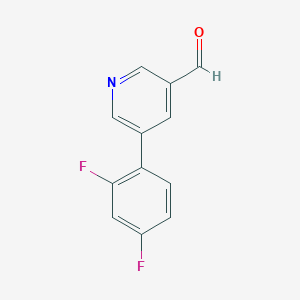

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.